For researchers and drug development professionals, the transition from promising in vitro results to successful in vivo outcomes is a critical and often challenging phase. This guide provides an in-depth comparative analysis of the efficacy of therapeutic agents derived from the versatile [(2R)-4-benzylmorpholin-2-yl]methanamine scaffold. By examining the available experimental data, we aim to provide a clear understanding of how the in vitro performance of these compounds translates to their in vivo effects, offering valuable insights for future drug discovery and development in this chemical space.
The [(2R)-4-benzylmorpholin-2-yl]methanamine core is a privileged structure in medicinal chemistry, most notably recognized in the antidepressant agent Reboxetine. Beyond its established role in treating depression, the inherent structural features of the morpholine ring suggest broader therapeutic potential, particularly in the fields of oncology and neuroprotection. This guide will delve into the known efficacy of derivatives in these key areas, highlighting both the successes and discrepancies observed between laboratory assays and whole-organism studies.
Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), stands as the primary clinical exemplar of a drug derived from the [(2R)-4-benzylmorpholin-2-yl]methanamine scaffold. Its development and clinical use provide a robust dataset for comparing in vitro and in vivo efficacy.
The in vitro pharmacological profile of Reboxetine is characterized by its high affinity and selectivity for the human norepinephrine transporter (NET).[1] Studies have consistently demonstrated its potent inhibition of norepinephrine reuptake in isolated cellular systems.[2]
The causality behind these experimental choices lies in establishing a clear mechanism of action and a favorable side-effect profile. The high affinity for NET is the basis for its therapeutic effect, while the low affinity for other receptors predicts a lower incidence of off-target side effects commonly associated with older classes of antidepressants.[2]
The selective NRI activity observed in vitro translates effectively to in vivo models of depression and ultimately to clinical efficacy in patients with major depressive disorder.[3][4]
In vivo studies, such as the tail suspension and forced swim tests, are standard behavioral paradigms used to screen for antidepressant activity. The observed decrease in immobility is interpreted as an antidepressant-like effect. Microdialysis studies provide direct evidence of the drug's mechanism of action in a living organism by measuring the increase in synaptic norepinephrine concentrations.[5] Clinical trials have confirmed the therapeutic benefit of Reboxetine in a significant portion of patients with severe depression.[6]
The case of Reboxetine exemplifies a successful translation from in vitro discovery to in vivo efficacy. The high selectivity for NET observed in vitro is directly responsible for its targeted pharmacological effect in vivo, leading to its clinical utility as an antidepressant with a generally favorable side-effect profile compared to less selective agents.[4]
While no approved anticancer drugs are direct derivatives of [(2R)-4-benzylmorpholin-2-yl]methanamine, the broader class of morpholine-containing compounds has shown significant promise in oncology. A key area of investigation is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is frequently dysregulated in cancer.
Several studies have demonstrated the in vitro cytotoxicity of novel morpholine derivatives against various cancer cell lines. This is often attributed to the inhibition of key kinases involved in cell growth and survival.
The rationale for these in vitro assays is to identify compounds that can selectively kill cancer cells at low concentrations. The PI3K/mTOR pathway is a logical target due to its central role in tumor cell proliferation and survival.[9]
The translation of in vitro anticancer activity to in vivo tumor models is a critical step in drug development. For some morpholine derivatives, promising in vitro results have been followed by successful in vivo studies.
In this example, the in vitro cytotoxic compound was tested in a xenograft model, where human cancer cells are implanted in immunocompromised mice. The significant reduction in tumor growth demonstrates the potential of this class of compounds in a whole-organism setting.
The inherent ability of the morpholine scaffold to cross the blood-brain barrier makes its derivatives attractive candidates for treating neurodegenerative diseases.[11][12]
In vitro models of neurotoxicity are crucial for identifying compounds that can protect neurons from damage. Studies on various morpholine and related benzofuran derivatives have shown promising neuroprotective effects.
These in vitro assays simulate the cellular stress and damage observed in neurodegenerative conditions, allowing for the high-throughput screening of potential neuroprotective agents.
While clinical data is limited, preclinical in vivo studies have provided evidence for the neuroprotective potential of some morpholine-related compounds.
This study demonstrates that a compound with neuroprotective properties in vitro can lead to tangible benefits in an in vivo model of brain injury.
The journey of a drug from a laboratory bench to a patient's bedside is fraught with challenges, and a critical hurdle is the translation of in vitro efficacy to in vivo success. The [(2R)-4-benzylmorpholin-2-yl]methanamine scaffold, exemplified by Reboxetine, demonstrates a clear and successful correlation between its in vitro selectivity and its in vivo therapeutic effect in depression.
While direct derivatives of this specific scaffold for oncology and neuroprotection are still in early stages of development, the broader class of morpholine-containing compounds shows immense promise in these areas. The in vitro and in vivo data for related structures provide a strong rationale for the continued exploration of [(2R)-4-benzylmorpholin-2-yl]methanamine derivatives for these debilitating diseases.
For researchers in drug development, this comparative guide underscores the importance of a multi-faceted approach. Robust in vitro assays are essential for initial screening and mechanism of action studies. However, these must be followed by well-designed in vivo experiments to validate the therapeutic potential in a complex biological system. The future of drug discovery for this versatile scaffold lies in leveraging the foundational knowledge from existing drugs like Reboxetine and applying it to the design of novel, highly selective, and efficacious agents for a wider range of therapeutic indications.
-
Hajos, M., Fleishaker, J. C., Filipiak-Reisner, J. K., Brown, M. T., & Wong, E. H. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23–44. [Link]
-
Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., Hyslop, D. K., Franklin, S., Porsolt, R. D., & Beyer, C. E. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818–829. [Link]
-
Burrows, G. D., Maguire, K. P., & Norman, T. R. (2000). Reboxetine, the first selective noradrenaline reuptake inhibitor antidepressant: Efficacy and tolerability in 2613 patients. International Journal of Psychiatry in Clinical Practice, 4(3), 201-208. [Link]
-
Montgomery, S. A. (2000). Reboxetine versus fluoxetine: an overview of efficacy and tolerability. Journal of Clinical Psychiatry, 61 Suppl 10, 37-41. [Link]
-
Peng, H., Chen, Y., Weng, S., Liu, Y., Wu, X., & Chen, H. (2018). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine drugs, 16(12), 488. [Link]
-
Semba, S., Itoh, N., Takeda, H., Kawata, S., Yamakawa, M., & Matsuura, N. (2002). The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells. Clinical cancer research : an official journal of the American Association for Cancer Research, 8(6), 1957–1963. [Link]
-
Burrows, G. D., Maguire, K. P., & Norman, T. R. (1998). Antidepressant efficacy and tolerability of the selective norepinephrine reuptake inhibitor reboxetine: a review. Journal of clinical psychiatry, 59 Suppl 14, 4–7. [Link]
-
Mateo, Y., Fernández-Pastor, B., & Meana, J. J. (2008). In vivo potentiation of reboxetine and citalopram effect on extracellular noradrenaline in rat brain by α2-adrenoceptor antagonism. British journal of pharmacology, 155(2), 229–240. [Link]
-
Chong, Y., Kim, Y., & Lee, S. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & therapeutics, 23(3), 255–262. [Link]
-
Schatzberg, A. F. (2000). Clinical efficacy of reboxetine in major depression. The Journal of clinical psychiatry, 61 Suppl 10, 31–36. [Link]
-
Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future medicinal chemistry, 16(12), 1439–1455. [Link]
-
Gouliaev, A. H., & Woldbye, D. P. (2012). Old Drugs as New Treatments for Neurodegenerative Diseases. International journal of molecular sciences, 13(10), 13387–13418. [Link]
-
Rudrapal, M., Khairnar, S. J., & Jadhav, A. G. (2022). Therapeutic drug repositioning with special emphasis on neurodegenerative diseases: Threats and issues. Frontiers in pharmacology, 13, 960363. [Link]
-
Kim, H., Park, H., Lee, J. H., Lee, J. C., & Kim, W. K. (2005). Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic brain injury in rats. The Journal of pharmacology and experimental therapeutics, 313(2), 648–656. [Link]
-
Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 16(12), 1439-1455. [Link]
-
Zhang, M., Zhang, Y., & Zhang, L. (2016). Published clinical PI3K/mTOR dual inhibitors with structures. ResearchGate. [Link]
-
Lee, Y. J., & Lee, S. H. (2023). Effect of a Novel Antidepressant and Anticancer Nuc01 on Depression in Cancer Survivors. International journal of molecular sciences, 24(13), 10992. [Link]
-
Iacovelli, L., & Bruno, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 391–413. [Link]
-
Zhang, Y., Wang, Y., Zhang, L., Li, J., Wang, Z., & Lu, G. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European journal of medicinal chemistry, 109, 236–247. [Link]
-
Reddy, D. S., & Galkin, A. (2024). Antineoplastics for treating Alzheimer's disease and dementia: Evidence from preclinical and observational studies. Medicinal research reviews, 44(2), e2198. [Link]
-
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Alexiou, A. (2022). Beyond Psychotropic: Potential Repurposing of Fluoxetine toward Cancer Therapy. Cancers, 14(19), 4886. [Link]
-
González-Barrios, J. A., & Arias-Montaño, J. A. (2024). Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases. Frontiers in pharmacology, 15, 1462085. [Link]
-
Bai, X., Zhang, H., & Liu, X. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules (Basel, Switzerland), 28(6), 2736. [Link]
-
Chong, Y., Kim, Y., & Lee, S. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & therapeutics, 23(3), 255–262. [Link]
-
Iacovelli, L., & Bruno, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 391–413. [Link]
-
Zhang, H., Bai, X., & Liu, X. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in chemistry, 12, 1488969. [Link]
-
Iacovelli, L., & Bruno, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 391-413. [Link]
-
Park, S. Y., Kim, D. H., & Park, S. J. (2007). Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. Planta medica, 73(10), 1059–1064. [Link]
-
Rudrapal, M., Khairnar, S. J., & Jadhav, A. G. (2022). Therapeutic drug repositioning with special emphasis on neurodegenerative diseases: Threats and issues. Frontiers in pharmacology, 13, 960363. [Link]
-
Maruyama, W., Naoi, M., & Yasuhara, H. (2004). Neuroprotective function of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, [R-(-)-BPAP], against apoptosis induced by N-methyl(R)salsolinol, an endogenous dopaminergic neurotoxin, in human dopaminergic neuroblastoma SH-SY5Y cells. Semantic Scholar. [Link]